![molecular formula C19H18FNO3S B2678746 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899214-01-8](/img/structure/B2678746.png)
1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one (DFB) is a versatile organic compound that has gained significant attention in the pharmaceutical industry due to its potential in various fields of research . Its molecular formula is C19H18FNO3S and it has a molecular weight of 359.42 .
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
Quinoline derivatives, including those similar to 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, have been extensively studied in the field of organic chemistry. They are known for their efficiency as fluorophores, making them valuable in biochemistry and medicine for studying various biological systems. Their applications include potential use as antioxidants and radioprotectors, showcasing their diverse chemical properties and uses in synthesis and transformation processes in organic chemistry (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Properties
Research has been conducted on quinoline derivatives, exploring their structure-activity relationships, particularly in their role as antibacterial agents. Studies on various quinoline derivatives have shown significant activities against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial drugs (Koga et al., 1980).
Applications in Fluorescence and Sensing
Quinoline derivatives are also prominent in the study of fluorescence and sensing. They have been used to synthesize fluorescent compounds for detecting and studying zinc ions (Zn2+), which demonstrates their application in fluorescence-based sensing technologies (Kimber et al., 2003).
Therapeutic Research
Further therapeutic research applications have been explored with quinoline derivatives. They show promising results in antitumor activities and inhibiting epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), which is a significant target in cancer therapy (Zhang et al., 2019).
Synthesis of Heterocycles
Quinoline derivatives play an important role in the synthesis of various heterocycles, essential components in many pharmaceuticals and agrochemicals. Research into the synthesis of fluorinated heterocycles through reactions involving quinoline derivatives highlights their critical role in creating structurally diverse and functionally significant molecules (Wu et al., 2017).
properties
IUPAC Name |
1,6-diethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYJEJNMZQPRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
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